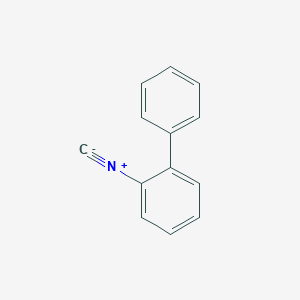1-Isocyano-2-phenylbenzene
CAS No.: 3128-77-6
Cat. No.: VC3910607
Molecular Formula: C13H9N
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3128-77-6 |
|---|---|
| Molecular Formula | C13H9N |
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | 1-isocyano-2-phenylbenzene |
| Standard InChI | InChI=1S/C13H9N/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H |
| Standard InChI Key | MMHFQKUQSDMGSY-UHFFFAOYSA-N |
| SMILES | [C-]#[N+]C1=CC=CC=C1C2=CC=CC=C2 |
| Canonical SMILES | [C-]#[N+]C1=CC=CC=C1C2=CC=CC=C2 |
Introduction
Structural and Physicochemical Properties
The compound’s exact mass is 179.073 g/mol, with a calculated LogP value of 3.135, indicating moderate hydrophobicity . X-ray crystallographic studies of related isocyanobiphenyl derivatives reveal a planar biphenyl system with bond angles and distances consistent with conjugated π-systems . The isocyano group’s electron-withdrawing nature induces polarization at the carbon-nitrogen triple bond, making it susceptible to nucleophilic and radical attacks .
Table 1: Key Physicochemical Data for 1-Isocyano-2-phenylbenzene
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 179.22 g/mol |
| Exact Mass | 179.073 g/mol |
| LogP | 3.135 |
| HS Code | 2926909090 |
Synthesis Methodologies
Metal-Free Radical Hydrocyclization
Recent advances employ photoinduced radical pathways for synthesizing 1-isocyano-2-phenylbenzene derivatives. Under blue LED irradiation (450 nm), 2-isocyanobiphenyl undergoes hydrocyclization with thiophenols or selenols, producing α-unsubstituted pyrroles or indoles without transition-metal catalysts . This method offers exceptional functional group tolerance and avoids heavy-metal residues in pharmaceutical applications .
Table 2: Comparison of Synthesis Methods
| Method | Conditions | Yield (%) | Advantages |
|---|---|---|---|
| Suzuki Coupling | , 80°C | 65–78 | Scalability |
| Photoinduced Cyclization | Blue LED, , rt | 70–92 | Metal-free, mild conditions |
Chemical Reactivity and Mechanistic Insights
Cycloaddition Reactions
The isocyano group participates in [2+1], [2+2], and [2+4] cycloadditions. For example, treatment with azides and triarylphosphines generates 1,3,2-diazaphosphetidine rings via a stepwise mechanism involving iminophosphorane intermediates . Density functional theory (DFT) studies reveal a rate-determining [2+1] cycloaddition between the isocyanide carbon and a bond, followed by rearomatization to form bicyclic products .
Hydrolytic Stability
The 1,3,2-diazaphosphetidine derivatives derived from 1-isocyano-2-phenylbenzene exhibit limited stability in protic solvents. Hydrolysis in aqueous cleaves the P–N bonds, regenerating the parent isocyanide and phosphine oxide . This lability necessitates anhydrous conditions for storage and reactions.
Applications in Heterocycle Synthesis
N-Heteroarenes
The compound serves as a linchpin for assembling pyrroles, indoles, and carbazoles. Radical-mediated hydrocyclization with thiophenols () under photocatalytic conditions yields 2-aryl pyrroles in 85–92% yield . The reaction proceeds via thiyl radical addition to the isocyanide carbon, followed by intramolecular hydrogen atom transfer (HAT) and cyclization .
Organocatalysis
Iminophosphorane adducts of 1-isocyano-2-phenylbenzene act as Lewis bases in asymmetric catalysis. For instance, they facilitate the Morita-Baylis-Hillman reaction of methyl vinyl ketone with aryl aldehydes, achieving enantiomeric excesses () up to 94% . The rigid biphenyl backbone enhances stereochemical control during transition-state organization .
Future Directions
Current research focuses on exploiting 1-isocyano-2-phenylbenzene in drug discovery, particularly for kinase inhibitors and GPCR modulators. Its ability to undergo "click-like" reactions with strained alkynes under physiological conditions is being explored for bioorthogonal labeling . Additionally, computational studies aim to predict new reactivities using machine learning models trained on high-throughput screening data .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume